molecular formula C9H8O3 B031135 (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal CAS No. 79407-66-2

(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal

Cat. No. B031135
CAS RN: 79407-66-2
M. Wt: 164.16 g/mol
InChI Key: JSWDOTNOMWCDJW-OWOJBTEDSA-N
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Description

(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal, commonly known as protocatechuic aldehyde (PCA), is a naturally occurring phenolic aldehyde found in a variety of plants. It has been studied extensively for its potential health benefits due to its antioxidant, antimicrobial, and anti-inflammatory properties. In addition, PCA has been used in a variety of laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been studied extensively for its potential health benefits due to its antioxidant, antimicrobial, and anti-inflammatory properties. It has been used in a variety of laboratory experiments to study its biochemical and physiological effects. (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been shown to have potential applications in cancer prevention, as well as in the treatment of diabetes, cardiovascular disease, and age-related diseases. In addition, (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been used in the development of novel pharmaceuticals and nutraceuticals.

Mechanism of Action

The exact mechanism of action of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal is not entirely understood, however, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It is also thought to act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines and modulating the activity of inflammatory mediators. Additionally, (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have antimicrobial properties.
Biochemical and Physiological Effects
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has antioxidant, anti-inflammatory, and antimicrobial properties. In vivo studies have demonstrated that (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has potential applications in the prevention and treatment of certain diseases, including cancer, diabetes, cardiovascular disease, and age-related diseases. Additionally, (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been shown to have beneficial effects on the immune system, metabolism, and cognitive function.

Advantages and Limitations for Lab Experiments

The main advantages of using (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal in laboratory experiments are its low cost, low toxicity, and availability. Additionally, (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal is relatively stable and can be easily synthesized from catechol or protocatechuic acid. The main limitation of using (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal in laboratory experiments is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal in the prevention and treatment of various diseases are promising and warrant further investigation. Additionally, further research is needed to elucidate the exact mechanism of action of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal and to identify potential synergistic effects with other compounds. Additionally, further research is needed to explore the potential of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal as a therapeutic agent and to identify novel applications for (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal in the development of pharmaceuticals and nutraceuticals. Finally, further research is needed to identify potential side effects of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal and to optimize its use in laboratory experiments.

Synthesis Methods

(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal can be synthesized from the oxidation of catechol or from the hydrolysis of protocatechuic acid. The oxidation of catechol is the most common method of synthesis and involves the use of a reagent such as sodium periodate or hydrogen peroxide. The hydrolysis of protocatechuic acid is a less common method of synthesis and involves the use of an acid such as sulfuric acid or hydrochloric acid.

properties

IUPAC Name

(E)-3-(2,4-dihydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-6,11-12H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWDOTNOMWCDJW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dihydroxyphenyl)acrylaldehyde

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